molecular formula C9H11ClF3N B7947445 (R)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hcl

(R)-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hcl

Cat. No.: B7947445
M. Wt: 225.64 g/mol
InChI Key: IWPCTLVNAZQVOX-DDWIOCJRSA-N
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Description

®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride is a chiral amine compound with significant applications in organic synthesis and pharmaceutical research. The presence of trifluoromethyl and o-tolyl groups in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric transfer hydrogenation using chiral catalysts. For instance, the reduction of 2,2,2-trifluoro-1-(O-tolyl)ethanone can be achieved using a chiral ruthenium catalyst in the presence of a hydrogen donor such as isopropanol .

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines or alcohols.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The o-tolyl group contributes to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2,2-Trifluoro-1-(O-tolyl)ethanamine hydrochloride is unique due to the presence of both trifluoromethyl and o-tolyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the o-tolyl group contributes to its binding affinity and selectivity.

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6-4-2-3-5-7(6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPCTLVNAZQVOX-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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